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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric SHP2 inhibitor, SHP836, with other

notable SHP2 inhibitors. The focus is on the selectivity profile, supported by experimental data

and detailed methodologies to aid in the evaluation and application of these compounds in

research and drug development.

Introduction to SHP836 and Allosteric SHP2
Inhibition
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role

in the RAS-MAPK signaling pathway, and its aberrant activation is implicated in various

cancers. SHP836 is an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the

highly conserved active site of phosphatases, allosteric inhibitors like SHP836 bind to a distinct

pocket on the enzyme, stabilizing it in an inactive conformation. This mechanism of action

offers the potential for greater selectivity over other protein tyrosine phosphatases (PTPs).

Comparative Selectivity and Potency
SHP836 was one of the initial hits that led to the development of more potent allosteric SHP2

inhibitors. While it demonstrates selectivity for the full-length SHP2 protein over its isolated
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catalytic domain, its potency is lower compared to other well-characterized inhibitors such as

SHP099 and RMC-4550.

Inhibitor Target IC50 Selectivity Reference

SHP836 Full-length SHP2 12 µM

>8-fold vs. SHP2

PTP domain

(IC50 > 100 µM)

[1]

SHP099 Full-length SHP2 71 nM

Highly selective

against a panel

of 21 other

phosphatases

(including SHP1)

and 66 kinases

[1]

RMC-4550 Full-length SHP2 1.55 nM

No detectable

activity against

14 other

phosphatases

and 468 kinases

at 10 µM

[2][3]

Example 57 Full-length SHP2 3.0 nM N/A N/A

N/A: Data not available in the public domain.

Experimental Methodologies
Biochemical Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-

4-Methylumbelliferyl Phosphate (DiFMUP), by the SHP2 enzyme. Inhibition of SHP2 results in

a decreased rate of DiFMUP dephosphorylation, leading to a reduced fluorescent signal.

Protocol:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://aacrjournals.org/cancerres/article/78/13_Supplement/4878/629325/Abstract-4878-RMC-4550-an-allosteric-inhibitor-of
https://www.caymanchem.com/product/31011/rmc-4550
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

Recombinant full-length human SHP2 protein.

DiFMUP substrate.

Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.01%

Brij-35.

Test compounds (e.g., SHP836) dissolved in DMSO.

Procedure:

The SHP2 enzyme is pre-incubated with varying concentrations of the test compound in

the assay buffer for 15 minutes at room temperature in a 96-well plate.

The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

The fluorescence intensity is measured kinetically over 30-60 minutes using a microplate

reader with excitation at 355 nm and emission at 460 nm.

The initial reaction rates are calculated, and IC50 values are determined by plotting the

percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound within a cellular

environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's

thermal stability. In CETSA, cells are treated with the compound and then heated. The amount

of soluble protein remaining at different temperatures is quantified to determine if the

compound stabilized its target.

Protocol:

Cell Culture and Treatment:
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Cells (e.g., HEK293T) are cultured to 70-80% confluency.

Cells are treated with the test compound or vehicle (DMSO) and incubated at 37°C for a

specified time (e.g., 1 hour).

Thermal Challenge:

Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures

(e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

Cell Lysis and Protein Quantification:

Cells are lysed by freeze-thaw cycles.

The soluble fraction is separated from the precipitated protein by centrifugation.

The amount of soluble SHP2 in the supernatant is quantified by Western blotting or other

protein detection methods.

Data Analysis:

The relative amount of soluble SHP2 at each temperature is plotted to generate a melting

curve. A shift in the melting curve to higher temperatures in the presence of the compound

indicates target engagement and stabilization.

DUSP6 mRNA Downregulation Assay
This assay assesses the downstream pharmacological effect of SHP2 inhibition on the MAPK

signaling pathway.

Principle: SHP2 is a positive regulator of the RAS-MAPK pathway. DUSP6 is a dual-specificity

phosphatase whose transcription is induced by ERK signaling, acting as a negative feedback

regulator. Inhibition of SHP2 leads to decreased ERK signaling, which in turn results in the

downregulation of DUSP6 mRNA expression.

Protocol:

Cell Culture and Treatment:
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Cancer cell lines with a dependency on the MAPK pathway (e.g., KYSE-520) are treated

with the SHP2 inhibitor for a specific duration (e.g., 24 hours).

RNA Extraction and cDNA Synthesis:

Total RNA is extracted from the cells using a suitable RNA isolation kit.

The RNA is reverse-transcribed into complementary DNA (cDNA).

Quantitative PCR (qPCR):

qPCR is performed using primers specific for DUSP6 and a housekeeping gene (e.g.,

GAPDH) for normalization.

Forward Primer (DUSP6): 5'-AAGGACATTCGGCTCTTCGAG-3'

Reverse Primer (DUSP6): 5'-TCGTAGATCTCGTCGGTCTTG-3'

The relative expression of DUSP6 mRNA is calculated using the ΔΔCt method. A

decrease in DUSP6 mRNA levels indicates inhibition of the SHP2-MAPK pathway.

Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
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Caption: Simplified RAS-MAPK signaling pathway and the role of SHP2.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Caption: Negative feedback loop involving DUSP6 in the MAPK pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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